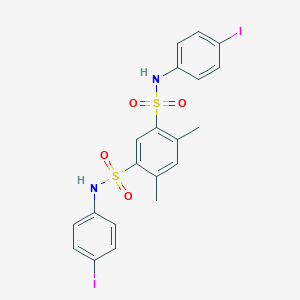

![molecular formula C10H9N3S B390413 3-Amino-4,6-Dimethylthieno[2,3-b]pyridin-2-carbonitril CAS No. 52505-57-4](/img/structure/B390413.png)

3-Amino-4,6-Dimethylthieno[2,3-b]pyridin-2-carbonitril

Übersicht

Beschreibung

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.

Wissenschaftliche Forschungsanwendungen

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis using high-boiling solvents and strong bases to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Diazotization: Reaction with sodium nitrite in water to form diazonium salts.

Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.

Common Reagents and Conditions

Diazotization: Sodium nitrite in aqueous solution.

Cycloaddition: Arylazoacetylacetones or arylazomalononitriles under appropriate conditions.

Major Products

Diazotization: Formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.

Cycloaddition: Formation of azo dyes applied to polyesters and polyamides.

Wirkmechanismus

The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSJJOGTVVJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966949 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52505-57-4 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the spatial arrangement of the molecule 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile?

A1: The molecule of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is almost planar. This means that the thiophene and pyridine rings within the molecule are nearly coplanar. The dihedral angle between these two rings is reported as 1.38° with a standard deviation of 0.04°. []

Q2: How do the molecules of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile interact with each other in the solid state?

A2: In the crystal structure, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile molecules are linked together in layers. These layers are parallel to the ab plane of the unit cell. The intermolecular interactions responsible for holding these molecules together within the layers are N—H⋯N hydrogen bonds and π⋯π stacking interactions. The π⋯π stacking interactions occur between adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 Å with a standard deviation of 0.003 Å. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(diethylsulfamoyl)-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B390331.png)

![1-{[2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B390332.png)

![1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA](/img/structure/B390336.png)

![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)

![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)

![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)

![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)

![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)

![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)

![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)